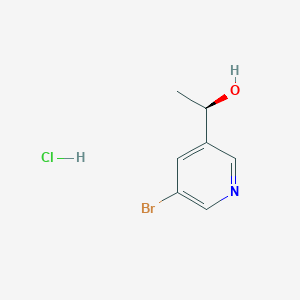

(1R)-1-(5-Bromopyridin-3-yl)ethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-(5-Bromopyridin-3-yl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrothermal Synthesis and Copper Complexes

Hydrothermal reactions involving CuBr2, 4,4′-bipyridine, and alcohols (ethanol/methanol) can generate copper (I) bromide complexes. These reactions can result in the in situ alkylation of 4,4′-bipyridium, producing complexes with interesting structural motifs. These motifs include Cu5Br capped square pyramids and Cu4Br6 chains, which are of interest for their unique structural properties and potential applications in materials science (Hou, Guo, & Zhang, 2006).

Chemoenzymatic Synthesis of Alcohols

Enantioselective acylation studies have been conducted on racemic 1-(furan-2-yl)ethanols, leading to kinetic resolutions that produce (R)-alcohols. This process, catalyzed by Candida antarctica lipase B, highlights the potential of enzymatic approaches in synthesizing chiral alcohols for pharmaceutical applications (Hara et al., 2013).

Bromination of Hydroxypyridines

Research into the bromination of hydroxypyridines and their derivatives has shed light on the tautomeric structures and reactivity of these compounds. This work is significant for understanding the chemical behavior of pyridine-based molecules and their potential in synthesizing targeted chemical entities (Kolder & Hertog, 2010).

Synthesis of Acyclic Pyridine C-Nucleosides

The synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its derivatives illustrates the versatility of bromopyridines in nucleoside analog creation. These compounds have been evaluated against tumor cell lines and viruses, although no marked biological activity was found. This research area is pivotal for drug discovery and the development of new therapeutic agents (Hemel et al., 1994).

Asymmetric Methyl Groups in Organic Synthesis

The preparation and detection of chiral methyl groups in organic compounds, including those involving bromopyridines, are crucial for the synthesis of enantiomerically pure substances. This process is important for the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety (Lüthy, Rétey, & Arigoni, 1969).

Aqueous Two-Phase Extraction

The separation of chemicals such as 1,3-propanediol from fermentation broth using aqueous two-phase systems demonstrates the application of bromopyridines in improving separation technologies. This method is relevant for bio-based chemical production and the purification of bioproducts (Li, Jiang, Zhang, & Xiu, 2009).

Enzymatic Process Development

The development of enzymatic processes for the preparation of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, underscores the potential of using bromopyridine derivatives in facilitating green chemistry approaches in pharmaceutical manufacturing (Guo et al., 2017).

Propiedades

IUPAC Name |

(1R)-1-(5-bromopyridin-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-7(8)4-9-3-6;/h2-5,10H,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIDYLONBSOHOE-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CN=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)

![7-(2-hydroxyethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2495916.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)